molecular formula C18H20N2O4S2 B609945 2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)- CAS No. 1258963-59-5

2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

Cat. No.: B609945
CAS No.: 1258963-59-5
M. Wt: 392.5 g/mol
InChI Key: TTYKUKSFWHEBLI-DLBZAZTESA-N
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Description

PF-04958242, also known as Pesampator, is a positive allosteric modulator of the AMPA receptor, an ionotropic glutamate receptor. It is under development by Pfizer for the treatment of cognitive symptoms in schizophrenia. This compound belongs to the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators .

Scientific Research Applications

PF-04958242 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the modulation of AMPA receptors.

    Biology: It helps in understanding the role of AMPA receptors in various biological processes.

    Medicine: It is being developed for the treatment of cognitive symptoms in schizophrenia and has been studied for age-related sensorineural hearing loss.

Preparation Methods

The synthetic route for PF-04958242 involves several key steps. The preparation starts with the synthesis of the core structure, which includes the formation of the oxolane ring and the attachment of the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the correct formation of the desired product. Industrial production methods would likely involve scaling up these reactions in a controlled environment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

PF-04958242 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

PF-04958242 exerts its effects by acting as a positive allosteric modulator of the AMPA receptor. This means it enhances the receptor’s response to the neurotransmitter glutamate, thereby facilitating neurotransmission. The molecular targets involved include the AMPA receptor and the glycine transporter, which it also blocks, leading to increased extracellular levels of glycine .

Comparison with Similar Compounds

PF-04958242 is unique among AMPA receptor positive allosteric modulators due to its high impact on receptor modulation. Similar compounds include:

Properties

IUPAC Name

N-[(3S,4S)-4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-12(2)26(21,22)20-16-10-23-11-17(16)24-14-5-3-13(4-6-14)18-8-7-15(9-19)25-18/h3-8,12,16-17,20H,10-11H2,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYKUKSFWHEBLI-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1COCC1OC2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S(=O)(=O)N[C@H]1COC[C@H]1OC2=CC=C(C=C2)C3=CC=C(S3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001337272
Record name Pesampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258963-59-5
Record name Pesampator [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258963595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04958242
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pesampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001337272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PESAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1A824CC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
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2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
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2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
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2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
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2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-
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2-Propanesulfonamide, N-((3S,4S)-4-(4-(5-cyano-2-thienyl)phenoxy)tetrahydro-3-furanyl)-

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